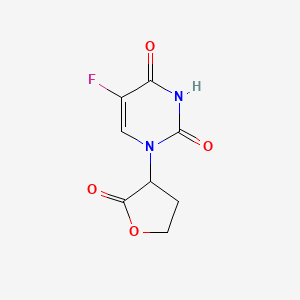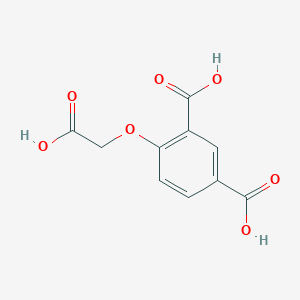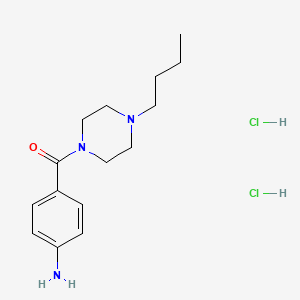
Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities, including antimalarial, antipsychotic, and anthelmintic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate typically involves the nucleophilic substitution reaction. The process begins with the reaction of p-aminobenzoic acid with butylamine to form the corresponding amide. This intermediate is then reacted with piperazine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the pure compound in its dihydrochloride hydrate form.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimalarial and antipsychotic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of enzymes involved in neurotransmitter synthesis can result in antipsychotic effects.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(4-aminobenzoyl)-4-(4-methylphenyl)-
- N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine derivatives
Uniqueness
Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different pharmacokinetics, potency, and spectrum of activity, making it a valuable compound for further research and development.
Properties
CAS No. |
21312-48-1 |
|---|---|
Molecular Formula |
C15H25Cl2N3O |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(4-aminophenyl)-(4-butylpiperazin-1-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C15H23N3O.2ClH/c1-2-3-8-17-9-11-18(12-10-17)15(19)13-4-6-14(16)7-5-13;;/h4-7H,2-3,8-12,16H2,1H3;2*1H |
InChI Key |
HMPJILGJYHWPDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethylidenebicyclo[2.2.2]octane](/img/structure/B14698009.png)
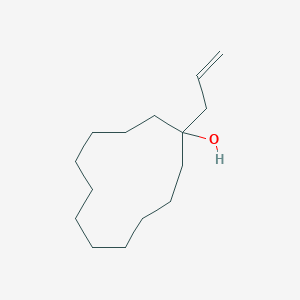

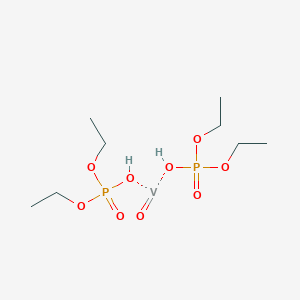
![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
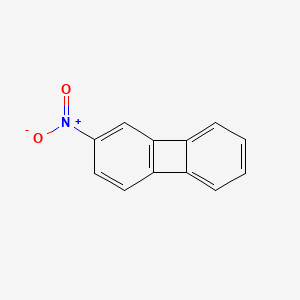
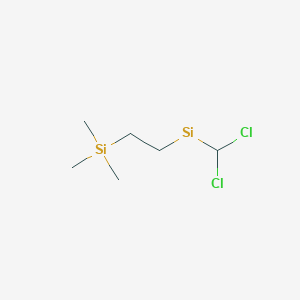

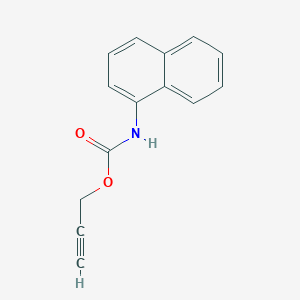

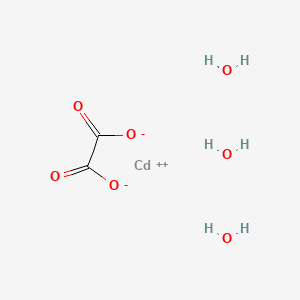
![[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid](/img/structure/B14698090.png)
